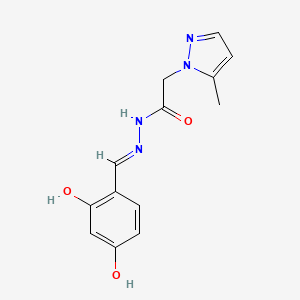![molecular formula C17H18N2O2 B604739 4-Amino-2-méthyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phénol CAS No. 874592-14-0](/img/structure/B604739.png)
4-Amino-2-méthyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a chemical compound. It has a molecular weight of 310.48 . The compound is stored at room temperature and is in the form of a powder . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
Molecular Structure Analysis
The compound contains a total of 44 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a melting point of 73-74 degrees Celsius . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
Applications De Recherche Scientifique
Activité anticancéreuse
Le composé a montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Il a été testé in vitro sur des lignées cellulaires humaines et murines, montrant une activité antiproliférative significative contre les lignées cellulaires cancéreuses du sein MFC-7 et MDA-MB-231 {svg_1}. Le composé s'est avéré sûr pour les cellules BLAB 3T3 et MFC-10A, ce qui le rend approprié pour des expériences supplémentaires afin d'établir son activité antitumorale {svg_2}.
Conception et optimisation des médicaments
La conception des composés cibles était basée sur une optimisation structurelle {svg_3}. Les dérivés obtenus ont été testés pour leurs effets sur diverses lignées cellulaires. Sur la base de l'analyse énergétique, les conformères les plus stables ont été sélectionnés et optimisés à l'aide de la théorie de la fonctionnelle de la densité (DFT) {svg_4}. Cela montre le potentiel du composé dans le domaine de la conception et de l'optimisation des médicaments.
Interaction biologique
Pour les 4-amino-5-méthyl-thiéno[2,3-d]pyrimidine-6 carboxylates substitués par des benzyle et des aryles, on s'attend à ce qu'ils interagissent avec des cibles biologiques sous leurs formes tautomères 4-amino, quelle que soit la polarité du milieu {svg_5}. Cela suggère le potentiel du composé pour interagir avec diverses cibles biologiques, ce qui pourrait conduire à diverses applications thérapeutiques.
Activité antituberculeuse
Bien que non directement lié au composé exact, des structures similaires ont montré une activité antituberculeuse significative. Par exemple, la N3-(phényle substitué)-N5-(phényle substitué)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-méthyl-1, 4-dihydropyridine-3,5-dicarboxamide a été synthétisée et évaluée pour son activité antituberculeuse contre la souche de Mycobacterium tuberculosis {svg_6}. Cela suggère une activité antituberculeuse potentielle pour le composé en question.
Prévention de la corrosion
Encore une fois, bien que non directement lié au composé exact, des structures similaires ont été utilisées dans la prévention de la corrosion. Par exemple, la 2-amino-4-méthoxy-6-méthyl-1,3,5-triazine a été utilisée comme inhibiteur organique pour la prévention de la corrosion {svg_7}. Cela suggère des applications potentielles du composé dans les sciences des matériaux et l'ingénierie.
Potentiel thérapeutique large
L'imidazole, un fragment hétérocyclique similaire, est connu pour sa large gamme de propriétés chimiques et biologiques {svg_8}. Il a été utilisé dans le développement de nouveaux médicaments avec diverses activités biologiques telles que les activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes {svg_9}. Cela suggère que le composé en question, avec sa structure similaire, pourrait également avoir un large potentiel thérapeutique.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, which can affect various biological processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes such as signal transduction, gene expression, and metabolic pathways . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
For example, its absorption can be affected by its solubility in aqueous and lipid environments, its distribution can be influenced by its size and charge, and its metabolism and excretion can be affected by its chemical stability and interactions with metabolic enzymes .
Result of Action
Based on its potential targets and mode of action, it may have effects such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression . These changes can have various effects on cellular functions and behaviors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can modify the compound . These factors can affect the compound’s ability to reach its targets, its interactions with its targets, and its overall biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol for use in laboratory experiments include its low cost, its wide availability, and its ability to act as a catalyst in various reactions. Its low cost makes it an attractive choice for research, while its wide availability makes it easy to obtain. In addition, its ability to act as a catalyst makes it useful for synthesizing a variety of compounds.
The main limitation of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol for use in laboratory experiments is its lack of specificity. It is not able to distinguish between different molecules, meaning that it may react with molecules that are not intended targets. This can lead to unwanted side reactions and can make it difficult to obtain the desired product.
Orientations Futures
Future research on 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol should focus on further elucidating its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research should be conducted to explore its potential as a ligand in coordination chemistry and its ability to interact with proteins involved in cell signaling pathways. Finally, further research should be conducted to explore its potential as a catalyst in the synthesis of polymers and other materials.
Méthodes De Synthèse
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can be synthesized by the reaction of 4-amino-2-methylphenol and 5-(propan-2-yl)-1,3-benzoxazole in the presence of an acid catalyst. This reaction takes place in a two-step process, with the first step involving the formation of an intermediate compound and the second step involving the formation of the desired product. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired yield and purity of the product.
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-2-methyl-6-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,20H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEURXKIGGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)
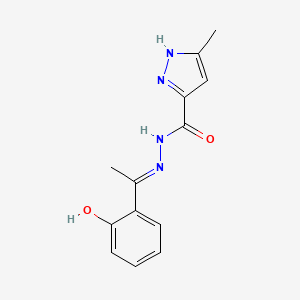
![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)
![2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B604662.png)
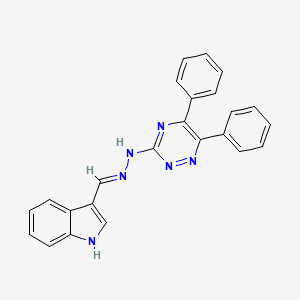
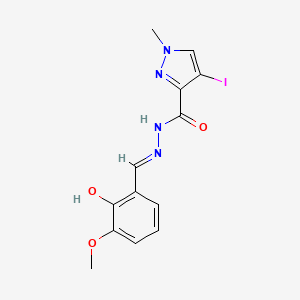
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B604671.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
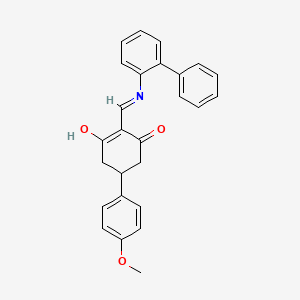
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)
